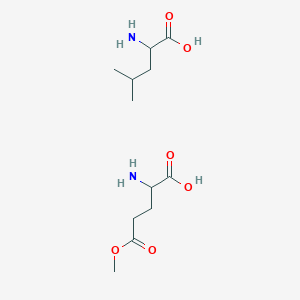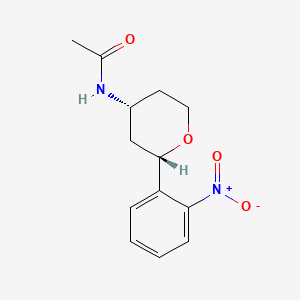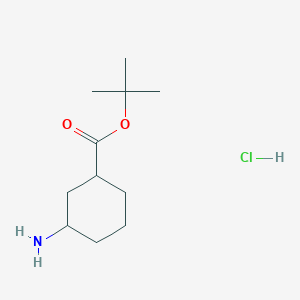![molecular formula C16H16F5OPS3 B12302708 (2S,3aS,6R,7aS)-3a-Methyl-2-((perfluorophenyl)thio)-6-(prop-1-en-2-yl)hexahydrobenzo[d][1,3,2]oxathiaphosphole 2-sulfide](/img/structure/B12302708.png)
(2S,3aS,6R,7aS)-3a-Methyl-2-((perfluorophenyl)thio)-6-(prop-1-en-2-yl)hexahydrobenzo[d][1,3,2]oxathiaphosphole 2-sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3aS,6R,7aS)-3a-Metil-2-((perfluorofenil)tio)-6-(prop-1-en-2-il)hexahidrobenzo[d][1,3,2]oxatiafosfol 2-sulfuro es un compuesto orgánico complejo conocido por sus características estructurales únicas y sus significativas aplicaciones en diversos campos de la investigación científica. Este compuesto se caracteriza por la presencia de un grupo perfluorofenil, un sustituyente prop-1-en-2-il y un núcleo hexahidrobenzo[d][1,3,2]oxatiafosfol, lo que lo convierte en un reactivo valioso en la síntesis estereoespecífica.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de (2S,3aS,6R,7aS)-3a-Metil-2-((perfluorofenil)tio)-6-(prop-1-en-2-il)hexahidrobenzo[d][1,3,2]oxatiafosfol 2-sulfuro implica varios pasos, comenzando con materiales de partida fácilmente disponibles. Los pasos clave incluyen la formación del sistema de anillo hexahidrobenzo[d][1,3,2]oxatiafosfol, seguido de la introducción de los grupos perfluorofeniltio y prop-1-en-2-il. Las condiciones de reacción normalmente implican el uso de bases fuertes, como el hidruro de sodio, y solventes como el tetrahidrofurano (THF) para facilitar las reacciones.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y plataformas de síntesis automatizadas puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se emplean técnicas de purificación como la cromatografía en columna y la recristalización para obtener el compuesto en alta pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
(2S,3aS,6R,7aS)-3a-Metil-2-((perfluorofenil)tio)-6-(prop-1-en-2-il)hexahidrobenzo[d][1,3,2]oxatiafosfol 2-sulfuro se somete a varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse usando reactivos como el peróxido de hidrógeno o el ácido m-cloroperbenzoico para formar sulfoxidos o sulfonas.
Reducción: Las reacciones de reducción se pueden llevar a cabo usando agentes reductores como el hidruro de aluminio y litio para producir tioles u otros productos reducidos.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en el grupo perfluorofenil, lo que lleva a la formación de varios derivados sustituidos.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen:
Agentes oxidantes: Peróxido de hidrógeno, ácido m-cloroperbenzoico.
Agentes reductores: Hidruro de aluminio y litio, borohidruro de sodio.
Solventes: Tetrahidrofurano (THF), diclorometano (DCM).
Productos Mayores
Los principales productos formados a partir de estas reacciones incluyen sulfoxidos, sulfonas, tioles y varios derivados sustituidos, dependiendo de las condiciones de reacción específicas y los reactivos utilizados.
Aplicaciones Científicas De Investigación
(2S,3aS,6R,7aS)-3a-Metil-2-((perfluorofenil)tio)-6-(prop-1-en-2-il)hexahidrobenzo[d][1,3,2]oxatiafosfol 2-sulfuro tiene varias aplicaciones de investigación científica, que incluyen:
Biología: Se investiga su posible papel en las vías bioquímicas que involucran compuestos que contienen azufre.
Medicina: Se exploran sus posibles aplicaciones terapéuticas debido a sus características estructurales únicas y su reactividad.
Industria: Se utiliza en el desarrollo de materiales y catalizadores avanzados.
Mecanismo De Acción
El mecanismo de acción de (2S,3aS,6R,7aS)-3a-Metil-2-((perfluorofenil)tio)-6-(prop-1-en-2-il)hexahidrobenzo[d][1,3,2]oxatiafosfol 2-sulfuro implica su interacción con los objetivos moleculares a través de sus átomos reactivos de azufre y fósforo. Estas interacciones pueden conducir a la formación de enlaces covalentes con las moléculas diana, modulando así su actividad. La estructura única del compuesto le permite participar en varias reacciones químicas, lo que lo convierte en una herramienta versátil en la química sintética.
Comparación Con Compuestos Similares
Compuestos Similares
- (2S,3aR,5S,7aR)-7a-Metil-2-((perfluorofenil)tio)-5-(prop-1-en-2-il)hexahidrobenzo[d][1,3,2]oxatiafosfol 2-sulfuro .
- (2R,3aS,5R,7aS)-7a-Metil-2-((perfluorofenil)tio)-5-(prop-1-en-2-il)hexahidrobenzo[d][1,3,2]oxatiafosfol 2-sulfuro .
Singularidad
La singularidad de (2S,3aS,6R,7aS)-3a-Metil-2-((perfluorofenil)tio)-6-(prop-1-en-2-il)hexahidrobenzo[d][1,3,2]oxatiafosfol 2-sulfuro radica en su estereoquímica específica y la presencia del grupo perfluorofeniltio. Estas características contribuyen a su reactividad distintiva y lo convierten en un reactivo valioso en la síntesis estereoespecífica.
Propiedades
Fórmula molecular |
C16H16F5OPS3 |
|---|---|
Peso molecular |
446.5 g/mol |
Nombre IUPAC |
(3aS,6R,7aS)-3a-methyl-2-(2,3,4,5,6-pentafluorophenyl)sulfanyl-6-prop-1-en-2-yl-2-sulfanylidene-5,6,7,7a-tetrahydro-4H-benzo[d][1,3,2]oxathiaphosphole |
InChI |
InChI=1S/C16H16F5OPS3/c1-7(2)8-4-5-16(3)9(6-8)22-23(24,26-16)25-15-13(20)11(18)10(17)12(19)14(15)21/h8-9H,1,4-6H2,2-3H3/t8-,9+,16+,23?/m1/s1 |
Clave InChI |
YPYCUYPOHPPYAS-QSHUGKRNSA-N |
SMILES isomérico |
CC(=C)[C@@H]1CC[C@]2([C@H](C1)OP(=S)(S2)SC3=C(C(=C(C(=C3F)F)F)F)F)C |
SMILES canónico |
CC(=C)C1CCC2(C(C1)OP(=S)(S2)SC3=C(C(=C(C(=C3F)F)F)F)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dodecabenzylbambus[6]uril, bn-bu[6]](/img/structure/B12302629.png)





![1-[1-(4-phenylbutanoyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carbonitrile](/img/structure/B12302667.png)

![3(2H)-Benzofuranone, 4-(beta-D-glucopyranosyloxy)-2,6-dihydroxy-2-[(4-hydroxyphenyl)methyl]-](/img/structure/B12302672.png)



![methyl 4-[5-[5-[(3-amino-6-methyl-5-oxo-2H-pyran-2-yl)oxy]-4-hydroxy-6-methyloxan-2-yl]oxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B12302685.png)

